molecular formula C21H20ClNO4 B12001751 Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12001751
M. Wt: 385.8 g/mol
InChI Key: QSHKVCWDOYDTJT-UHFFFAOYSA-N
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Description

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hexyl group, a chlorophenyl group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of 3-chlorobenzoic acid with hexylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The resulting intermediate is then subjected to cyclization using a suitable catalyst to form the dioxoisoindole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other isoindole derivatives, such as:

    Hexyl 2-(3-bromophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Hexyl 2-(3-fluorophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H20ClNO4/c1-2-3-4-5-11-27-21(26)14-9-10-17-18(12-14)20(25)23(19(17)24)16-8-6-7-15(22)13-16/h6-10,12-13H,2-5,11H2,1H3

InChI Key

QSHKVCWDOYDTJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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